molecular formula C21H24FN3O5S B2440044 N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896287-77-7

N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2440044
CAS RN: 896287-77-7
M. Wt: 449.5
InChI Key: IJHBXBZFPVARJG-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H24FN3O5S and its molecular weight is 449.5. The purity is usually 95%.
BenchChem offers high-quality N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research has shown that certain compounds, including N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, have significant roles in orexin receptor mechanisms. These receptors are involved in modulating feeding, arousal, stress, and drug abuse. In a study, SB-649868, a compound with structural similarities to N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, demonstrated its ability to selectively reduce binge eating for highly palatable food without affecting standard food pellet intake in rats. This suggests a potential application in treating eating disorders with a compulsive component (Piccoli et al., 2012).

Structural Analysis in Antineoplastic Agents

The molecular structure of compounds related to N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide has been analyzed for potential antineoplastic applications. In a study, the crystal structure of a solvated form of a similar compound was analyzed, suggesting its potential as an antineoplastic agent. The study revealed the compound's molecular conformation and interactions, which are critical in understanding its biological activity (Banerjee et al., 2002).

Photophysicochemical Properties for Photodynamic Therapy

The photophysicochemical properties of compounds structurally similar to N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide have been explored for their potential in photodynamic therapy. Studies have shown that these compounds, when substituted with benzenesulfonamide derivatives, demonstrate promising properties as photosensitizers. Their suitability for photodynamic applications, especially in cancer treatment, is attributed to their fluorescence, singlet oxygen production, and photostability (Öncül et al., 2021), (Pişkin et al., 2020).

Other Potential Applications

  • Fluorescent Probes for Biological Detection: Studies have indicated the potential of similar compounds in developing fluorescent probes for detecting biological substances like hydrogen sulfide in mitochondria (Wang et al., 2018).
  • Selective Separation of Aqueous Anions: The compound's derivatives have been explored for the selective separation of aqueous sulphate anions, demonstrating their potential in environmental and analytical chemistry (Luo et al., 2017).

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O5S/c1-30-18-8-10-19(11-9-18)31(28,29)25-12-2-3-17(25)14-24-21(27)20(26)23-13-15-4-6-16(22)7-5-15/h4-11,17H,2-3,12-14H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHBXBZFPVARJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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